molecular formula C8H9BrN2O2 B6229033 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid CAS No. 1484807-82-0

2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid

Cat. No. B6229033
CAS RN: 1484807-82-0
M. Wt: 245.1
InChI Key:
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Description

The compound “2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid” is a chemical with the empirical formula C7H9BrN2O2 and a molecular weight of 233.06 . It’s provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid” includes a bromine atom attached to a pyrazole ring, which is further connected to a butanoic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid” include a molecular weight of 205.01, and it’s a solid at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid involves the reaction of 4-bromo-1H-pyrazole with cyclopropylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-bromo-1H-pyrazole", "cyclopropylacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1H-pyrazole (1.0 equiv) and cyclopropylacetic acid (1.1 equiv) in dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in diethyl ether and add a solution of sodium hydroxide (NaOH) in water. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid (HCl) and extract the product with dichloromethane (DCM). Wash the organic layer with water and dry over anhydrous sodium sulfate (Na2SO4). Concentrate the organic layer under reduced pressure to yield the final product as a white solid." ] }

CAS RN

1484807-82-0

Product Name

2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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